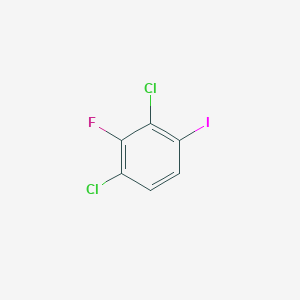

1,3-Dichloro-2-fluoro-4-iodobenzene

Description

Significance of Polyhalogenated Aromatic Systems in Advanced Organic Synthesis

Polyhalogenated aromatic compounds are crucial intermediates in the synthesis of a wide range of organic materials, including pharmaceuticals, agrochemicals, and polymers. ontosight.ai The presence of multiple halogen atoms on an aromatic ring provides a versatile platform for a variety of chemical transformations. numberanalytics.com Chemists can selectively target and replace specific halogen atoms through reactions like cross-coupling, nucleophilic substitution, and metallation, allowing for the precise construction of complex molecular architectures. numberanalytics.comyoutube.com

The type and position of the halogen substituents significantly influence the reactivity of the aromatic ring. For instance, the high electronegativity of fluorine can alter the electronic properties of a molecule, impacting its biological activity and metabolic stability. ontosight.ai Chlorine, bromine, and iodine, with their varying sizes and polarizabilities, offer a spectrum of reactivity, enabling chemists to fine-tune synthetic strategies. nih.govresearchgate.net This ability to modulate reactivity is a cornerstone of modern organic synthesis, making polyhalogenated benzenes indispensable tools for creating novel and functional molecules. researchgate.net

Unique Structural and Electronic Features of 1,3-Dichloro-2-fluoro-4-iodobenzene and Isomers

The compound this compound possesses a unique substitution pattern that sets it apart from other polyhalogenated benzenes. The presence of four distinct halogen atoms—fluorine, chlorine, and iodine—on a single aromatic ring creates a molecule with a highly specific set of properties. The differing electronegativities and sizes of these halogens lead to a complex interplay of electronic and steric effects, influencing the molecule's reactivity and physical characteristics.

Isomers of this compound, such as 1,3-dichloro-4-fluoro-2-iodobenzene (B1410502) and 1,3-dichloro-2-fluoro-5-iodobenzene, exhibit different physical and chemical properties due to the altered arrangement of the halogen atoms. nih.govchemicalbook.com These subtle structural changes can have a profound impact on the molecule's behavior in chemical reactions and its potential applications.

Table 1: Physicochemical Properties of this compound and an Isomer

| Property | This compound | 1,3-Dichloro-4-fluoro-2-iodobenzene |

| Molecular Formula | C6H2Cl2FI | C6H2Cl2FI |

| Molecular Weight | 290.89 g/mol | 290.89 g/mol nih.gov |

| Boiling Point | 261.3±35.0 °C (Predicted) chemicalbook.com | Not available |

| Density | 2.083±0.06 g/cm³ (Predicted) chemicalbook.com | Not available |

| CAS Number | 133307-08-1 chemicalbook.com | 1804886-60-9 nih.gov |

Data for this compound is based on predicted values.

Overview of Key Academic Research Frontiers for Multi-Halogenated Benzenes

The study of multi-halogenated benzenes is an active area of research with several key frontiers:

Development of Novel Synthetic Methodologies: Researchers are constantly seeking more efficient and selective methods for the synthesis of polyhalogenated benzenes and for their subsequent functionalization. This includes the development of new catalysts and reaction conditions for cross-coupling and other transformations. google.comgoogle.com

Materials Science: The unique electronic properties of polyhalogenated aromatic compounds make them attractive candidates for use in advanced materials. science.gov Research is ongoing to incorporate these molecules into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. numberanalytics.com

Medicinal Chemistry: The introduction of halogen atoms, particularly fluorine, can significantly enhance the pharmacological properties of drug candidates. ontosight.aijmu.edu Polyhalogenated benzenes serve as important building blocks in the synthesis of new therapeutic agents.

Supramolecular Chemistry and Crystal Engineering: The ability of halogen atoms to form halogen bonds—a type of non-covalent interaction—is being explored for the rational design of complex supramolecular assemblies and crystalline materials with specific properties. nih.govmdpi.com

The continued exploration of compounds like this compound and its isomers will undoubtedly lead to new discoveries and advancements in these and other areas of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-fluoro-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FI/c7-3-1-2-4(10)5(8)6(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHCXPQUJULJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)F)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 1,3 Dichloro 2 Fluoro 4 Iodobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions in Polyhalogenated Benzenes

Nucleophilic aromatic substitution (SNAr) is a cornerstone of aromatic chemistry, proceeding through a two-step addition-elimination mechanism. nih.gov In this pathway, a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov The subsequent departure of a leaving group restores the aromaticity of the ring. The presence of electron-withdrawing groups (EWGs) on the aromatic ring is crucial as they stabilize the negative charge of the intermediate, thereby activating the ring towards nucleophilic attack. beilstein-journals.orgresearchgate.net

In many chemical reactions, the reactivity of halogens as leaving groups follows the inverse order of their bond strength with carbon (I > Br > Cl > F). However, in SNAr reactions of activated aryl halides, this trend is often inverted, a phenomenon known as the "element effect". acs.org The commonly observed reactivity order for leaving groups in activated SNAr is F > Cl ≈ Br > I. acs.org

This counterintuitive trend arises because the rate-determining step of the SNAr mechanism is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent cleavage of the carbon-halogen bond. researchgate.net The high electronegativity of fluorine strongly polarizes the C-F bond and powerfully stabilizes the negative charge in the transition state and the Meisenheimer intermediate through its inductive effect. This stabilization lowers the activation energy for the nucleophilic attack, making fluorine-substituted compounds more reactive. acs.org While the C-F bond is the strongest, its cleavage occurs in the second, faster step of the reaction.

| Halogen Leaving Group | C-X Bond Dissociation Energy (kcal/mol) | Electronegativity (Pauling Scale) | Typical SNAr Reactivity Order (Activated Ring) |

|---|---|---|---|

| F | ~110 | 3.98 | Highest |

| Cl | ~81 | 3.16 | Intermediate |

| Br | ~67 | 2.96 | Intermediate |

| I | ~53 | 2.66 | Lowest |

This table illustrates the opposing trends between carbon-halogen bond strength and the typical leaving group reactivity in activated SNAr reactions.

Regiochemical control in SNAr reactions is dictated by the substitution pattern of the aromatic ring. Electron-withdrawing groups exert the greatest activating effect when positioned ortho or para to the leaving group, as this allows for effective delocalization and stabilization of the negative charge in the Meisenheimer complex onto the EWG. researchgate.netnih.gov

In the case of 1,3-dichloro-2-fluoro-4-iodobenzene, the regiochemistry of a potential SNAr reaction would be complex. The fluorine atom at C2, being the most electronegative, strongly activates the ring for nucleophilic attack. It would direct an incoming nucleophile to its ortho positions (C1 and C3, both occupied by chlorine) and its para position (C5, which bears a hydrogen atom). If one of the chlorine atoms were to act as the leaving group, the fluorine atom would serve as a powerful activating group. For instance, substitution at C1 would be activated by the ortho-fluorine and the para-iodine. Computational studies on simpler polyhalogenated systems, such as dichloropyrazolopyrimidine, have shown that calculating the activation energies for competing reaction paths can reliably predict the site of nucleophilic attack. nih.gov Similarly, in the fluorination of 1,3-dichloro-4-nitrobenzene, the chloro atom ortho to the strongly activating nitro group is substituted faster than the para-chloro atom. sci-hub.se

Oxidative Functionalization Pathways

The iodine atom in this compound is the primary site for oxidative functionalization. Aryl iodides can be oxidized to form stable hypervalent iodine compounds, which are highly valuable and versatile reagents in organic synthesis. nih.gov These compounds, typically in the +3 or +5 oxidation state, possess reactivity analogous to some transition metals but offer the advantages of being metal-free and environmentally benign. nih.gov

The synthesis of hypervalent iodine(III) reagents from an aryl iodide generally involves oxidation. acs.org For example, oxidation of this compound could yield compounds such as:

Iodonium (B1229267) Salts (Ar₂I⁺X⁻): These are powerful arylating agents.

[Bis(acyloxy)iodo]arenes (ArI(OCOR)₂): Reagents like (diacetoxyiodo)benzene (B116549) are used in a wide array of oxidative transformations.

[Hydroxy(sulfonyloxy)iodo]arenes (ArI(OH)OTs): Known as Koser's reagent, this class of compounds is used for various functionalizations, including the tosyloxylation of ketones and the synthesis of iodonium salts. acs.org

These transformations typically involve the oxidative addition of ligands to the iodine center, followed by reductive elimination to transfer a functional group to a substrate. The development of gold-catalyzed cross-coupling reactions has also highlighted the ability of aryl iodides to undergo oxidative addition to metal centers, forming the basis for new carbon-carbon and carbon-heteroatom bond formations. researchgate.netnih.gov

Reductive Dehalogenation Mechanisms and Selectivity

Reductive dehalogenation involves the cleavage of a carbon-halogen bond and its replacement with a carbon-hydrogen bond. The mechanism often proceeds through sequential one-electron reductions, first forming a radical anion intermediate, which then loses a halide ion to give an aryl radical. This radical can then abstract a hydrogen atom to complete the reduction.

The selectivity of this reaction in polyhalogenated compounds is governed by the carbon-halogen bond dissociation energies. The ease of reduction follows the order I > Br > Cl >> F. acs.org This trend is directly related to the weakness of the C-X bond, making the C-I bond the most susceptible to cleavage.

| Carbon-Halogen Bond | Bond Dissociation Energy (kcal/mol) | Reactivity in Reductive Dehalogenation |

|---|---|---|

| C-I | ~53 | Highest |

| C-Br | ~67 | High |

| C-Cl | ~81 | Moderate |

| C-F | ~110 | Lowest |

This table shows the correlation between C-X bond energy and the selectivity of reductive dehalogenation.

For this compound, this selectivity allows for the precise, stepwise removal of halogens. Under controlled reductive conditions, such as catalytic hydrogenation with a palladium catalyst or using metal-mediated systems, the iodine atom would be selectively removed first to yield 1,3-dichloro-2-fluorobenzene. acs.org The much stronger C-Cl and C-F bonds would require harsher conditions for their reduction. This predictable selectivity is a powerful tool in synthetic chemistry for preparing less halogenated derivatives from a polyhalogenated precursor.

C-H Bond Functionalization Strategies

Direct C-H bond functionalization has emerged as a powerful strategy for molecular synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. researchgate.net These reactions are typically catalyzed by transition metals like palladium, rhodium, or cobalt. acs.orgrsc.orgnih.gov

The regioselectivity of C-H functionalization on an aromatic ring is a significant challenge. In many cases, selectivity is achieved by using a directing group on the substrate, which coordinates to the metal catalyst and delivers it to a specific, often ortho, C-H bond. nih.govacs.org The this compound molecule lacks a classical directing group. Therefore, C-H functionalization would rely on either the intrinsic electronic properties of the two available C-H bonds (at C5 and C6) or on more advanced catalytic systems.

Intrinsic Electronic Selectivity: The electronic environment of the C-H bonds at C5 and C6 is different. The C5-H bond is para to the fluorine and meta to a chlorine and the iodine, while the C6-H bond is ortho to the iodine and meta to the other chlorine. In undirected C-H functionalizations, reactions often occur at the most electron-rich or the most acidic C-H bond, depending on the mechanism. The combined electronic effects of the four halogens would likely make one of these two sites more reactive than the other, leading to regioselective functionalization.

Directed or Template-Assisted Functionalization: Modern methods are being developed that can achieve meta- or para-C-H functionalization using specialized templates that bind to the substrate and the catalyst, overriding the intrinsic ortho-directing preference. acs.org While not specifically reported for this molecule, such strategies represent a potential pathway for selectively functionalizing either the C5 or C6 position.

The challenge in C-H functionalization of a complex molecule like this compound lies in achieving high selectivity for one C-H bond over the other, and also in preventing competing reactions at the four C-halogen bonds. nih.gov

Computational and Theoretical Studies on 1,3 Dichloro 2 Fluoro 4 Iodobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the behavior of 1,3-dichloro-2-fluoro-4-iodobenzene at a molecular level. These methods allow for the detailed examination of its electronic and structural properties.

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles of DFT can be applied to predict its properties. DFT calculations would typically be used to determine optimized molecular geometry, Mulliken atomic charges, and molecular electrostatic potential (MEP) surfaces. These calculations would likely reveal the electron-withdrawing effects of the chlorine and fluorine atoms, influencing the electron distribution across the benzene (B151609) ring and on the iodine atom. This, in turn, affects the molecule's reactivity and its ability to engage in intermolecular interactions.

For instance, in related iodobenzene (B50100) compounds, DFT calculations have been employed to show that electron-withdrawing substituents activate the iodine atom for halogen bonding. nih.gov A similar effect would be anticipated for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) and Conformational Analysis

Computational methods are also valuable for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. Theoretical calculations of NMR shifts can aid in the interpretation of experimental spectra and the structural elucidation of complex molecules. For halogenated benzenes, changes in the chemical shift of the carbon atom attached to the iodine can indicate the strength of halogen bonding. semanticscholar.org

While detailed conformational analysis for the seemingly rigid this compound might appear straightforward, computational studies can provide insights into subtle conformational preferences and vibrational frequencies. For example, studies on similar molecules like 1,3-dichloro-2-propanol (B29581) have used DFT to investigate conformational stability and predict vibrational spectra. researchgate.net

Analysis of Intermolecular Interactions: Focus on Halogen Bonding (XB)

A significant area of theoretical study for a molecule like this compound is its capacity to form halogen bonds (XB). Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species.

σ-Hole Interactions and Anisotropy of Halogen Atoms

The iodine atom in this compound is a potential halogen bond donor. This is due to a phenomenon known as the "σ-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, opposite to the C-I covalent bond. nih.govacs.org The electron-withdrawing nature of the two chlorine atoms and the fluorine atom on the benzene ring is expected to enhance the positive character of this σ-hole, making the iodine a more potent halogen bond donor. The anisotropy of the electron density on the halogen atom is the fundamental driver of this interaction. acs.org

π-Electron Systems as Halogen-Bond Acceptors

Halogen bonds can form between the iodine atom of this compound and various electron-rich sites, including π-electron systems. Aromatic rings, alkenes, and alkynes can act as halogen-bond acceptors. nih.gov Computational studies can model these interactions, providing information on their geometry and strength. For example, studies on other haloarenes have shown that they can form halogen-bonded adducts with π-donating moieties. nih.gov

Modeling Reaction Pathways and Transition States

The computational modeling of reaction pathways and the identification of transition states for this compound primarily rely on quantum mechanical methods, such as Density Functional Theory (DFT). While specific, published studies on the reaction dynamics of this exact molecule are scarce, the well-established principles of computational chemistry for halogenated aromatic compounds allow for a robust theoretical understanding of its reactivity.

A significant reaction pathway for aromatic compounds is electrophilic aromatic substitution. For polysubstituted benzenes like this compound, computational models can predict the most likely site of substitution. This is achieved by calculating the relative stabilities of the possible carbocation intermediates, known as σ-complexes or Wheland intermediates, that would form upon the attack of an electrophile. epa.govacs.org The formation of the σ-complex is often the rate-determining step in halogenations. epa.govacs.org The transition state for this step will closely resemble the structure and energy of the corresponding σ-complex. epa.govacs.org Therefore, by comparing the calculated energies of the different possible σ-complexes, the preferred reaction pathway can be determined. For instance, in the halogenation of monosubstituted benzenes, the reaction begins with the formation of a π-complex, which then proceeds to the rate-determining σ-complex before a final proton abstraction restores aromaticity. epa.govacs.org In the case of this compound, an incoming electrophile could theoretically attack one of the two available hydrogen-bearing carbon atoms. DFT calculations would be employed to determine which of these two potential σ-complexes is lower in energy, thus indicating the favored product.

The search for a transition state is a critical component of modeling reaction pathways. A transition state represents a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary frequency in its vibrational analysis. This imaginary frequency corresponds to the motion along the reaction coordinate, connecting the reactants to the products. Modern computational chemistry software can perform transition state searches, which are algorithmically more complex than simple geometry optimizations that locate energy minima. The process typically involves an initial guess of the transition state geometry, followed by an iterative process to locate the precise saddle point. Once found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the transition state correctly connects the desired reactants and products.

For a molecule like this compound, modeling would also need to consider the electronic effects of the four halogen substituents. The chlorine and fluorine atoms are deactivating due to their inductive electron-withdrawing effects, while the iodine atom's effect is more complex, involving both inductive and polarizability factors. These factors collectively influence the electron density of the aromatic ring and, consequently, the activation barriers for substitution reactions.

Predictive Methodologies for Thermochemical Data

Predictive methodologies are essential for estimating the thermochemical properties of compounds for which experimental data is unavailable. One of the most widely used and successful approaches is Benson's Group Additivity (GA) method. This method is based on the principle that the thermochemical properties of a molecule, such as the standard enthalpy of formation (ΔfH°), can be approximated by summing the contributions of its constituent chemical groups.

This approach has been extended and refined over the years to include a wide array of chemical functionalities, including halogens on aromatic rings. For a molecule like this compound, the enthalpy of formation can be estimated by summing the values for the constituent groups. The core of the molecule is a benzene ring, and to this, we add the contributions for each of the carbon-halogen bonds, considering their specific chemical environment.

The estimation involves breaking down the molecule into its fundamental groups. For this compound, the groups would be:

Cb-(H) - Aromatic carbon bonded to a hydrogen.

Cb-(Cl) - Aromatic carbon bonded to a chlorine.

Cb-(F) - Aromatic carbon bonded to a fluorine.

Cb-(I) - Aromatic carbon bonded to an iodine.

Furthermore, to improve accuracy, the method incorporates corrections for non-nearest-neighbor interactions, such as the ortho, meta, and para relationships between substituents. For this compound, there would be several such interactions to consider, for instance, the ortho interaction between the fluorine at position 2 and the chlorines at positions 1 and 3.

The table below presents an estimated standard gas-phase enthalpy of formation for this compound, derived from group additivity values found in the chemical literature. It is important to note that these are estimated values and may differ from experimental measurements. The accuracy of the prediction depends on the quality and comprehensiveness of the group additivity value database. researchgate.net

Interactive Data Table: Estimated Thermochemical Data for this compound

| Property | Estimated Value | Method |

| Standard Gas-Phase Enthalpy of Formation (ΔfH°gas) | Value not explicitly calculable from search results due to lack of specific group interaction parameters. | Group Additivity |

Advanced Analytical and Spectroscopic Characterization

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Polyhalogenated aromatic compounds exhibit distinct vibrational spectra due to the presence of multiple halogen substituents on the benzene (B151609) ring. The carbon-halogen stretching vibrations are particularly informative. The position of these bands in the infrared and Raman spectra depends on the specific halogen atom.

In the case of 1,3-Dichloro-2-fluoro-4-iodobenzene, one would expect to observe characteristic absorption bands corresponding to C-Cl, C-F, and C-I stretching and bending vibrations. Generally, C-F stretching vibrations appear in the region of 1000-1400 cm⁻¹. C-Cl stretching bands are typically found in the 600-800 cm⁻¹ range. The C-I stretching vibration is expected at lower wavenumbers, typically between 500 and 600 cm⁻¹.

The substitution pattern on the benzene ring also influences the spectra. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The out-of-plane C-H bending vibrations, which are sensitive to the number and position of adjacent hydrogen atoms on the ring, give rise to strong bands in the 675-900 cm⁻¹ region. For this compound, with two adjacent aromatic protons, a characteristic out-of-plane bending band would be anticipated.

Furthermore, the benzene ring itself has characteristic vibrations, including ring stretching and breathing modes. For instance, the benzene ring breathing vibration mode in hexachlorobenzene (B1673134) is observed at 1229 cm⁻¹, while in benzene it is at 992 cm⁻¹. The C-C-C stretching and deformation modes are also present, with the C-C-C stretching vibration in hexachlorobenzene at 1523 cm⁻¹.

A comparative analysis of the spectra of similar compounds, such as benzene and hexachlorobenzene, reveals that while vibrations involving only carbon atoms are relatively stable, those involving substituents are highly dependent on the nature of that substituent. For example, the C-Cl symmetrical stretching vibration in hexachlorobenzene is at 377 cm⁻¹, whereas the C-H symmetrical stretching in benzene is at 3,063 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable technique for the unambiguous determination of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

For this compound, a complete structural assignment would involve the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR: The ¹H NMR spectrum would show signals for the two aromatic protons. Their chemical shifts would be influenced by the electron-withdrawing effects of the halogen substituents. The coupling between these two protons (ortho-coupling) would result in a characteristic splitting pattern (doublets). Further coupling to the ¹⁹F nucleus (H-F coupling) would also be expected, leading to more complex splitting (doublet of doublets). For a similar compound, 1-fluoro-3-iodobenzene, the proton chemical shifts are observed in the range of 6.88 to 7.45 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum would display six distinct signals, one for each carbon atom in the benzene ring, due to the molecule's asymmetry. The chemical shifts of these carbons would be significantly affected by the attached halogens. Carbon atoms bonded to fluorine would exhibit large one-bond C-F coupling constants, while carbons bonded to chlorine and iodine would also show characteristic shifts.

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single signal would be expected for the fluorine atom. Its chemical shift and coupling to the neighboring protons would provide crucial structural information.

While specific NMR data for this compound is not available in the provided results, data for the related compound 1,3-dichloro-2-fluorobenzene shows proton signals in the range of 7.00 to 7.32 ppm. blogspot.com

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. chemguide.co.uk

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with high confidence. For this compound (C₆H₂Cl₂FI), the exact mass can be calculated and compared to the experimentally determined value. The calculated exact mass for this compound is 289.85623 Da. nih.gov

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a particular m/z, fragmenting it, and then analyzing the resulting product ions. nih.gov This technique is extremely useful for structural elucidation.

The fragmentation of the molecular ion of this compound in an MS/MS experiment would be expected to proceed through the loss of halogen atoms or other small neutral fragments. The presence of chlorine atoms would lead to a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having a significant intensity due to the natural abundance of the ³⁷Cl isotope. libretexts.org For a molecule with two chlorine atoms, an M+4 peak would also be observed. libretexts.org

Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen radical (e.g., Cl•, I•) or a hydrogen halide molecule (e.g., HCl). The relative stability of the resulting fragment ions will dictate the observed fragmentation pattern. wikipedia.orgmiamioh.edu For instance, the loss of the iodine atom is often a favorable fragmentation pathway for iodo-aromatic compounds. Subsequent fragmentation could involve the loss of chlorine or fluorine atoms.

While a specific MS/MS spectrum for this compound is not provided, the principles of mass spectrometry of halogenated compounds allow for a general prediction of its fragmentation behavior.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as the authoritative method for determining the exact spatial arrangement of atoms within a crystalline solid, providing unequivocal proof of its molecular structure. This technique involves directing X-rays onto a single crystal of the compound. The subsequent diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the current date, the analysis of closely related halogenated benzene derivatives provides significant insight into the expected molecular architecture. For instance, the study of various substituted dibenzohalolium derivatives reveals key structural features that are anticipated in this compound. nih.gov

The crystal structure of a related compound, such as a dichlorobromobenzene derivative, would be determined by obtaining single crystals suitable for X-ray diffraction. The crystallographic data would likely be collected using a diffractometer equipped with a standard radiation source, such as Cu Kα (λ = 1.54187 Å) or Mo Kα (λ = 0.71073 Å), at a controlled temperature to minimize thermal vibrations. nih.gov

The resulting crystallographic data would provide a detailed picture of the molecule's solid-state conformation, including the planarity of the benzene ring and the orientation of the chloro, fluoro, and iodo substituents. Intermolecular interactions, such as halogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice, would also be elucidated.

Table 1: Representative Crystallographic Data for a Halogenated Benzene Derivative

| Parameter | Value |

| Empirical Formula | C₆H₃Cl₂Br |

| Formula Weight | 225.89 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.234(2) |

| b (Å) | 6.012(1) |

| c (Å) | 15.456(3) |

| β (°) | 101.34(2) |

| Volume (ų) | 750.1(3) |

| Z | 4 |

| Density (calculated) (g/cm³) | 2.00 |

| Absorption Coefficient (mm⁻¹) | 8.64 |

| F(000) | 424 |

| Note: This table presents hypothetical data for a closely related compound to illustrate the type of information obtained from an X-ray crystallography experiment, as specific data for this compound is not available. |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound, ensuring its purity and identifying any potential isomers or impurities. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for this purpose.

Gas Chromatography (GC)

Gas chromatography is particularly well-suited for the analysis of volatile and thermally stable compounds like halogenated benzenes. tandfonline.comnih.govnih.gov In GC, the sample is vaporized and swept by a carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid or solid phase.

For the analysis of this compound, a capillary column with a non-polar or medium-polarity stationary phase would typically be employed. Detection can be achieved using various detectors, with mass spectrometry (GC-MS) being highly effective for providing both quantitative data and structural information for impurity identification. nih.gov A halogen-specific detector (XSD) could also offer high selectivity for such a compound. davidsonanalytical.co.uk

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates components of a mixture in a liquid mobile phase through a column packed with a solid stationary phase. For halogenated aromatic compounds, reversed-phase HPLC is a common and effective approach. nih.govsielc.com

The separation of this compound and its isomers can be achieved on columns with stationary phases that exhibit π-π interactions, such as those with phenyl or pyrenylethyl groups, in addition to hydrophobic interactions. nacalai.com The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid additive like trifluoroacetic acid to improve peak shape. researchgate.net

Table 2: Representative Chromatographic Conditions for the Analysis of Halogenated Benzenes

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase. | Reversed-phase C18 or Phenyl column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size). |

| Mobile Phase/Carrier Gas | Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min). | Gradient elution with Acetonitrile and Water (containing 0.1% TFA). |

| Temperature Program (GC) | Initial temp. 80°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min. | Isocratic or gradient elution at ambient or controlled temperature (e.g., 40°C). |

| Injector Temperature | 250°C | N/A |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | UV Detector (e.g., at 254 nm) or Mass Spectrometer (MS) |

| Injection Volume | 1 µL (split or splitless) | 10-20 µL |

| Note: This table provides typical starting conditions for method development. Actual parameters would be optimized for the specific analysis. |

The successful separation of closely related halogenated isomers can be challenging due to their similar physical and chemical properties. rsc.org Therefore, careful optimization of the chromatographic conditions, including the choice of stationary phase, mobile phase composition, and temperature, is crucial for achieving the desired resolution and accurate purity assessment of this compound.

Applications of 1,3 Dichloro 2 Fluoro 4 Iodobenzene in Specialized Organic Synthesis and Materials Science

Precursors and Building Blocks in Multi-Step Organic Synthesis

In multi-step synthesis, the utility of a building block is defined by its ability to introduce specific functionalities in a controlled manner. 1,3-Dichloro-2-fluoro-4-iodobenzene excels in this role due to the predictable and hierarchical reactivity of its carbon-halogen bonds. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine and carbon-fluorine bonds, making it the primary site for a host of transformations, particularly transition-metal-catalyzed cross-coupling reactions. nih.gov This allows chemists to use the iodo group as a "handle" for initial functionalization while preserving the other halogen atoms for subsequent reaction steps.

The primary application of this compound in this context is as a scaffold for constructing more elaborate molecular architectures. The differential reactivity of its halogen atoms is the key to its utility, following the general trend C–I > C–Br > C–OTf > C–Cl > C–F for oxidative addition in palladium-catalyzed cross-coupling reactions. nih.gov This allows for the selective substitution of the iodine atom with high precision.

Reactions such as the Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines or thiols) can be performed selectively at the C-4 position (iodo group). This enables the introduction of new aryl, alkynyl, vinyl, or heteroatom-containing substituents, yielding complex aryl halides that retain the chloro and fluoro groups for potential downstream modifications. For instance, a Suzuki coupling could be used to synthesize a biaryl system, which could then be subjected to a second coupling reaction under more forcing conditions to react one of the C-Cl bonds.

Furthermore, this building block is a precursor for heterocyclic frameworks. A Buchwald-Hartwig amination could install a primary or secondary amine at the C-4 position. This new functionality, positioned ortho to a chlorine atom, could then undergo an intramolecular nucleophilic aromatic substitution (SNAr) or a copper-catalyzed Ullmann condensation to form a fused heterocyclic ring system, such as a phenothiazine (B1677639) or carbazole (B46965) derivative, depending on the reactants used.

Table 1: Potential Site-Selective Reactions of this compound

| Reaction Type | Reagent/Catalyst System | Target Bond | Product Type | Selectivity Principle |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-I | Biaryl | C-I bond is most reactive towards oxidative addition. nih.gov |

| Sonogashira | R-C≡CH, Pd/Cu catalyst, Base | C-I | Aryl-alkyne | High reactivity of the C-I bond in the catalytic cycle. |

| Buchwald-Hartwig | R₂NH, Pd catalyst, Base | C-I | Aryl-amine | Selective amination at the most labile C-X site. |

| Halogen Dance | Strong base (e.g., LTMP, LDA) | C-H (deprotonation) | Isomeric Aryl Halide | Migration of a halogen to a more stable anionic position. wikipedia.orgresearchgate.net |

The construction of large, π-conjugated systems like polycyclic aromatic hydrocarbons (PAHs) and helicenes often relies on the stepwise assembly of smaller aromatic units. This compound can serve as a foundational unit in such syntheses. A programmed series of cross-coupling reactions can be envisioned to build up larger planar or helical structures.

For example, a double Sonogashira coupling reaction, one at the C-I position and a subsequent one at a C-Cl position under different conditions, could attach two acetylenic side chains. These chains could then be designed to undergo an intramolecular cyclization, such as an alkyne benzannulation or a Scholl reaction, to form new fused aromatic rings. nih.gov The Scholl reaction, which involves oxidative intramolecular aryl-aryl bond formation, is a powerful tool for creating nanographenes and other large PAHs from highly substituted precursors. nih.gov The remaining fluorine and chlorine atoms on the final PAH structure would serve to modify its electronic properties, solubility, and solid-state packing.

While direct use in helicene synthesis is not widely documented, the principles for its application are clear. Helicenes are chiral, screw-shaped molecules made of ortho-fused benzene (B151609) rings. nih.gov By incorporating this compound into a larger, flexible biaryl precursor via a selective cross-coupling reaction, it could become part of a structure designed to undergo a final, stereoselective intramolecular cyclization to form the rigid, helical framework.

Role in the Development of Functional Organic Materials

The incorporation of multiple halogen atoms onto an aromatic core profoundly influences a molecule's physicochemical properties, making compounds like this compound attractive for materials science. rsc.org When used as a building block in larger functional materials such as organic polymers, dyes, or liquid crystals, it can impart several desirable characteristics:

Electronic Properties: The strong electron-withdrawing nature of fluorine and chlorine atoms lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This tuning of electronic properties is critical for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Crystal Packing and Morphology: The presence of multiple halogens can induce specific intermolecular interactions, such as halogen bonding (C-X···Y), which can direct the self-assembly and solid-state packing of molecules. This control over crystal structure is essential for optimizing charge transport in organic semiconductors.

Solubility and Stability: Halogenation, particularly fluorination, can enhance the solubility of large organic molecules in specific solvents, improving their processability. It can also increase the thermal and oxidative stability of the final material.

By serving as a rigid, electron-deficient, and sterically defined component, this compound can be integrated into polymers or molecular materials to create systems with tailored optoelectronic and physical properties. rsc.org

Mechanistic Probes for Investigating Halogen-Specific Reactivity

The presence of four different halogen environments on a single, simple molecule makes this compound an ideal substrate for studying reaction mechanisms and exploring halogen-specific reactivity. It can be used to probe the limits of selectivity in catalytic processes and to uncover novel transformations.

A key example is the halogen dance reaction , an isomerization process in which a halogen atom migrates from its original position to another on the aromatic ring. wikipedia.org This reaction is typically initiated by a strong, non-nucleophilic base (like lithium diisopropylamide, LDA) that deprotonates the ring at the most acidic C-H position. clockss.org The resulting aryl anion can then induce the migration of a halogen. The thermodynamic driving force is the formation of a more stable anionic intermediate. wikipedia.org

In the case of this compound, deprotonation would likely occur at C-5, which is ortho to the iodine and meta to the two chlorine atoms. This could trigger a "dance" of the iodine atom to this position. Such studies provide fundamental insights into the stability of aryl anions and the relative migratory aptitude of different halogens. This reaction allows for the synthesis of regioisomers that are difficult or impossible to access through classical methods, effectively turning the halogens into directing groups that can be moved around the ring as needed. researchgate.netclockss.org

Future Outlook and Emerging Research Directions

Innovations in Chemo-, Regio-, and Stereoselective Synthesis

Future advancements will likely focus on catalyst design and reaction engineering to achieve precise control over the halogenation sequence. For instance, the development of catalysts that can direct halogenation to a specific position on an already substituted ring is a key goal. This can involve the use of sterically demanding catalysts or directing groups that temporarily block certain positions while allowing others to react.

One promising approach is the use of one-pot synthesis methods where multiple reaction steps are carried out in the same vessel. For example, a "diazotization-iodination one-pot method" has been described for the synthesis of related compounds like 1-bromo-2-chloro-3-fluoro-4-iodobenzene. google.com This approach can improve efficiency by reducing the number of purification steps and minimizing solvent waste. google.com Similarly, methods involving the diazotization of substituted anilines, such as 3,5-dichloro-4-fluoroaniline, followed by a Sandmeyer-type reaction are common for introducing bromine or other groups, and innovations in these established reactions continue to be pursued. google.com

The table below outlines some innovative approaches that could be applied to the synthesis of 1,3-dichloro-2-fluoro-4-iodobenzene.

| Synthetic Innovation | Description | Potential Advantage |

| Directed Ortho-Metalation (DoM) | Utilizing a directing group to selectively introduce a halogen at a position adjacent to it. | High regioselectivity for specific isomer formation. |

| Halogen Dance Reactions | Isomerization of halogenated aromatics under the influence of a strong base to access thermodynamically more stable isomers. | Access to substitution patterns that are difficult to achieve directly. |

| Catalyst-Controlled Halogenation | Employing specifically designed transition metal or organocatalysts to control the position of halogen introduction. | Overcoming the inherent directing effects of existing substituents. |

| Flow Chemistry Synthesis | Performing reactions in continuous flow reactors rather than batch-wise. | Improved safety, scalability, and control over reaction parameters. |

Deeper Elucidation of Non-Covalent Interactions and Their Exploitation in Supramolecular Chemistry

Non-covalent interactions are the subtle forces that govern how molecules recognize each other and assemble into larger, functional structures. nih.gov In halogenated compounds, interactions like halogen bonding, where a halogen atom acts as an electrophilic species, play a crucial role. nih.govencyclopedia.pub The iodine atom in this compound is a particularly strong halogen bond donor due to the presence of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the C-I covalent bond. nih.gov

For example, the ability of iodine to form strong halogen bonds could be used to direct the self-assembly of this compound into one-dimensional chains or two-dimensional sheets. mdpi.com The chlorine and fluorine atoms would further modulate these interactions, providing a means to fine-tune the resulting supramolecular architecture. semanticscholar.org The study of such interactions is often aided by the analysis of crystal structures and computational modeling. nih.gov

| Type of Interaction | Key Features involving this compound | Potential Application in Supramolecular Chemistry |

| Halogen Bonding (C-I···X) | The iodine atom acts as a strong halogen bond donor. The electronegative chlorine and fluorine atoms enhance the positive σ-hole on the iodine. | Design of co-crystals, liquid crystals, and porous materials for applications like gas storage or separation. mdpi.com |

| π-π Stacking | The electron-deficient aromatic ring can interact with electron-rich aromatic systems. The halogen substituents modify the quadrupole moment of the ring, influencing stacking geometry. acs.org | Construction of charge-transfer complexes and organic electronic materials. |

| Dipole-Dipole Interactions | The polar C-Cl and C-F bonds create a net molecular dipole moment, leading to electrostatic interactions that influence crystal packing. | Control over the orientation of molecules in the solid state to achieve desired bulk properties. |

Advanced Computational Tools for Rational Design and Discovery

The trial-and-error approach to chemical discovery is increasingly being replaced by rational design, aided by powerful computational tools. umich.edu Methods like Density Functional Theory (DFT) allow researchers to model the electronic structure, properties, and reactivity of molecules like this compound with high accuracy before they are ever synthesized in a lab. mdpi.com

In the future, these computational tools will become even more integral to the discovery process. They can be used to:

Predict Reaction Outcomes: Simulate potential synthetic routes to identify the most promising conditions for achieving high yields and selectivity.

Screen for Properties: Virtually screen libraries of related compounds for desired electronic, optical, or biological properties, accelerating the identification of lead candidates for various applications.

Understand Interaction Mechanisms: Model the non-covalent interactions that govern self-assembly, providing insights that are difficult to obtain through experimentation alone. semanticscholar.orgmdpi.com

For instance, computational screening could be used to predict the charge transport properties of materials derived from this compound, guiding the design of new organic semiconductors. acs.org Similarly, modeling the interaction of this molecule with biological targets could suggest potential applications in medicinal chemistry.

Expansion of Sustainable Methodologies for Halogenated Compounds

The chemical industry is under increasing pressure to adopt greener and more sustainable practices. Traditional halogenation methods often use hazardous reagents like elemental halogens (e.g., Cl₂) and can generate significant amounts of toxic waste. benthamdirect.comingentaconnect.com A major thrust of future research is the development of environmentally benign methodologies for the synthesis of halogenated compounds. taylorfrancis.com

For a molecule like this compound, this involves several key areas of innovation:

Safer Halogenating Agents: Replacing elemental halogens with safer alternatives, such as N-halosuccinimides (NCS, NIS), is a common strategy. benthamdirect.comorganic-chemistry.org

Catalytic Processes: Developing catalytic systems that use only a small amount of a catalyst to facilitate the reaction, rather than stoichiometric reagents, can drastically reduce waste. Oxidative halogenation, which uses an oxidant like hydrogen peroxide in combination with a halide salt, is a promising green alternative. rsc.org

Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly options, such as water, ionic liquids, or supercritical fluids, is another important goal. benthamdirect.com

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, thus minimizing waste.

The development of bio-halogenation, which uses enzymes to perform halogenation reactions under mild conditions, represents a long-term goal for sustainable chemical production. nih.gov While still in its early stages, this approach could one day provide a highly selective and environmentally friendly way to produce complex halogenated molecules.

Q & A

Q. What are the key structural features of 1,3-dichloro-2-fluoro-4-iodobenzene, and how do they influence reactivity?

The compound’s structure includes halogen substituents (Cl, F, I) at specific positions on the benzene ring. The iodine atom at the para-position is highly polarizable, making it a potential site for nucleophilic aromatic substitution (NAS) or cross-coupling reactions. Fluorine’s strong electron-withdrawing effect at the ortho-position deactivates the ring but directs electrophilic substitution to the meta position. Chlorine at meta positions may stabilize intermediates via resonance. Structural analysis typically employs NMR, NMR, and X-ray crystallography to confirm substitution patterns .

Q. What synthetic routes are effective for preparing this compound?

A common approach involves sequential halogenation of fluorobenzene derivatives. For example:

Iodination : Direct iodination of 1,3-dichloro-2-fluorobenzene using iodine monochloride (ICl) in the presence of a Lewis acid (e.g., FeCl) .

Cross-coupling : Suzuki-Miyaura coupling with iodobenzene boronic esters under palladium catalysis .

| Method | Yield | Purity | Key Challenges |

|---|---|---|---|

| Direct halogenation | 60-70% | ≥95% | Competing side reactions |

| Cross-coupling | 75-85% | ≥98% | Catalyst cost, byproduct removal |

Q. How can researchers validate the purity of this compound?

- Chromatography : HPLC or GC-MS with a halogen-specific detector (e.g., ECD) to resolve impurities .

- Spectroscopy : NMR integration to quantify residual solvents; elemental analysis for C, H, N, and halogen ratios .

- Melting Point : Compare observed values with literature data (if available) to detect eutectic mixtures .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound affect regioselectivity in substitution reactions?

The iodine atom’s bulkiness creates steric hindrance, favoring reactions at less crowded positions. Fluorine’s electronegativity directs electrophiles to the meta-chlorine position, while iodine’s polarizability enhances susceptibility to radical or photochemical reactions. Computational studies (DFT) can predict transition-state geometries and charge distribution to rationalize observed regioselectivity .

Q. What experimental strategies resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or IR spectra may arise from solvent effects, tautomerism, or polymorphism.

Q. How can researchers optimize reaction conditions for functionalizing this compound in catalytic systems?

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states in cross-coupling reactions .

- Catalyst Selection : Compare Pd(0)/Pd(II) systems (e.g., Pd(PPh) vs. PdCl) for efficiency in iodine retention .

- Kinetic Studies : Use in situ IR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .

Methodological Challenges and Solutions

Q. How to design stability studies for this compound under varying environmental conditions?

Q. What statistical approaches are recommended for analyzing contradictory data in structure-activity relationship (SAR) studies?

- Multivariate Analysis : Principal Component Analysis (PCA) to disentangle electronic vs. steric effects .

- Error Propagation : Quantify uncertainties in kinetic measurements using Monte Carlo simulations .

- Triangulation : Validate hypotheses by combining computational, spectroscopic, and synthetic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.